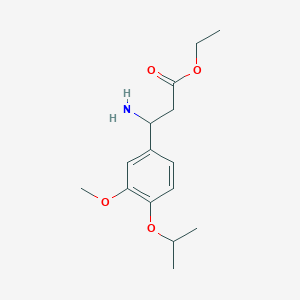![molecular formula C16H19ClN2O3 B12943708 2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst at elevated temperatures can yield “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production may also involve purification steps, such as distillation or crystallization, to obtain high-purity “N/A”.
Chemical Reactions Analysis
Types of Reactions
Oxidation: “N/A” can be oxidized to form compound C under specific conditions.
Reduction: Reduction of “N/A” with a suitable reducing agent yields compound D.
Substitution: “N/A” can undergo substitution reactions with reagents like halogens to form compound E.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like chlorine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
Scientific Research Applications
Chemistry: “N/A” is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: “N/A” shows potential as a therapeutic agent, with studies indicating its efficacy in treating certain diseases.
Industry: “N/A” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, “N/A” may bind to enzyme X, inhibiting its activity and leading to downstream effects on cellular pathways. The binding affinity and specificity of “N/A” to its targets are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N/A” include compounds F, G, and H, each with structural similarities but distinct functional groups.
Highlighting Uniqueness
What sets “N/A” apart from its similar compounds is its unique ability to undergo multiple types of reactions under mild conditions, making it a versatile reagent in synthetic chemistry. Additionally, “N/A” exhibits higher binding affinity to enzyme X compared to compounds F, G, and H, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H19ClN2O3 |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-[(1S,5R)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)13(8)17)19-11-5-6-12(19)15(21)16(2,22)14(11)20/h3-4,11-12,14-15,20-22H,5-6H2,1-2H3/t11-,12+,14?,15?,16? |
InChI Key |
IDGJWWZHVBYFMR-MMBDOKTHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C(C(C3O)(C)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3O)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
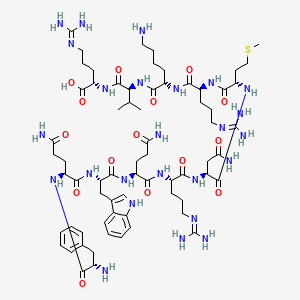
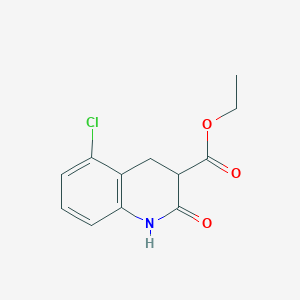

![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)
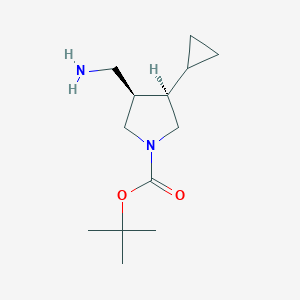
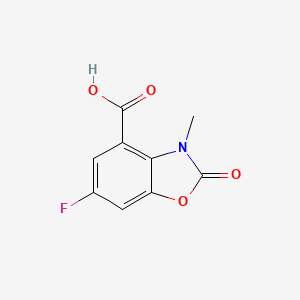
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
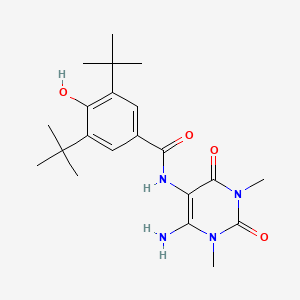
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
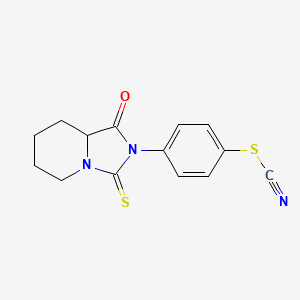
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
